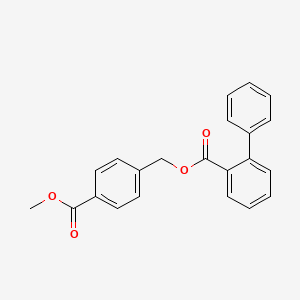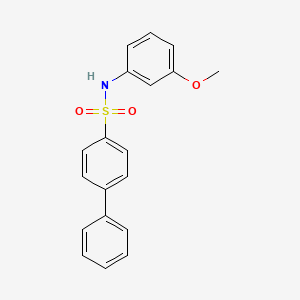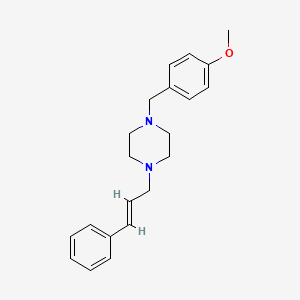
1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as PEPAP, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been shown to have a wide range of biological activities. In
Aplicaciones Científicas De Investigación
1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology. It has been shown to have anxiolytic and antidepressant effects in animal models, and may have potential as a treatment for anxiety and depression in humans. Additionally, 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have antinociceptive effects, indicating that it may have potential as a pain reliever.
Mecanismo De Acción
The exact mechanism of action of 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. Specifically, 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to increase the levels of serotonin and dopamine in certain regions of the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have a number of biochemical and physiological effects. In addition to its effects on serotonin and dopamine levels, 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and other mood disorders. 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine as a research tool is its relatively simple synthesis method and high yield. Additionally, 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have a good safety profile in animal studies, indicating that it may have potential as a therapeutic agent in humans. However, one limitation of 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is that its mechanism of action is not fully understood, which may make it more difficult to develop as a therapeutic agent.
Direcciones Futuras
There are a number of potential future directions for research on 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is the development of 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine derivatives with improved therapeutic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, which may help to identify new therapeutic targets. Finally, clinical trials in humans are needed to determine the safety and efficacy of 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine as a therapeutic agent for anxiety, depression, and pain.
Métodos De Síntesis
The synthesis of 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the reaction of 4-methoxybenzyl chloride with 3-phenyl-2-propen-1-amine in the presence of piperazine. The reaction proceeds through the formation of an intermediate, which is then converted to 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-24-21-11-9-20(10-12-21)18-23-16-14-22(15-17-23)13-5-8-19-6-3-2-4-7-19/h2-12H,13-18H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAOTLRZRJTPDK-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxybenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methoxybenzyl 2-{3-[(2,4-difluorophenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B5787448.png)
![N-[4-(2-oxo-2-{2-[1-(4-pyridinyl)ethylidene]hydrazino}ethoxy)phenyl]acetamide](/img/structure/B5787462.png)
![2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5787468.png)


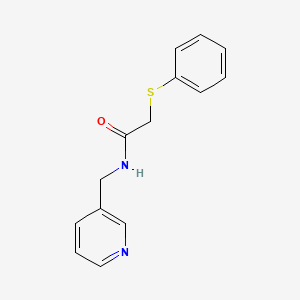
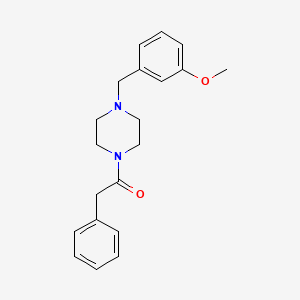
![7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5787505.png)

